molecular formula C34H32N2Na2O10S2 B12779905 disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate CAS No. 73398-32-0

disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

Cat. No.: B12779905
CAS No.: 73398-32-0
M. Wt: 738.7 g/mol
InChI Key: ZURPIPXANYSGDY-UHFFFAOYSA-L
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Description

Introduction to Disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

Chemical Classification and Structural Taxonomy

This compound belongs to the anthraquinone sulfonate family, characterized by a planar anthraquinone core (9,10-dioxoanthracene) functionalized with electron-donating groups. Its molecular formula, $$ \text{C}{34}\text{H}{32}\text{N}{2}\text{O}{10}\text{S}_{2}^{2-} \cdot 2\text{Na}^+ $$, and molecular weight of 738.73 g/mol , reflect a hybrid structure combining aromatic, ionic, and aliphatic components.

Structural Components:
  • Anthraquinone Backbone : The 9,10-dioxoanthracene system provides π-conjugation essential for chromophoric properties.
  • Substituents :
    • Two hydroxyl (-OH) groups at positions 5 and 8 enhance solubility and participate in hydrogen bonding .
    • Amino (-NH-) and sulfonato (-SO$$_3^-$$) groups at positions 1 and 2 enable ionic interactions and aqueous solubility .
    • Butyl chains at positions 2 and 4 of the benzene rings introduce hydrophobicity, balancing solubility and substrate affinity .

This bifunctional design aligns with the structure-activity principles of carbonyl dyes, where electron-donor groups (e.g., -OH, -NH-) redshift absorption spectra toward visible wavelengths .

Key Structural Features Functional Role
Anthraquinone core (9,10-dioxoanthracene) Chromophore for light absorption
Hydroxyl groups (-OH) at C5/C8 Enhance solubility and intermolecular H-bonding
Sulfonate groups (-SO$$_3^-$$) Ionic solubility and salt formation
Butyl substituents (-C$$4$$H$$9$$) Modulate hydrophobicity and aggregation

Historical Development of Anthraquinone Sulfonate Derivatives

The synthesis of anthraquinone dyes dates to 1869, when Carl Graebe and Carl Liebermann first synthesized alizarin, a natural dye precursor . Early derivatives focused on sulfonation to improve water solubility, a critical step for industrial dyeing processes. The introduction of sulfonic acid groups via electrophilic substitution (e.g., using fuming sulfuric acid) became a hallmark of 20th-century dye chemistry .

By the 1970s, advanced Ullmann coupling reactions enabled the incorporation of amino and aryl groups at specific anthraquinone positions, yielding compounds like bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) . These methods laid the groundwork for modern derivatives such as this compound, which emerged from efforts to optimize dye performance through alkyl chain functionalization .

Significance in Functional Dye Chemistry and Industrial Applications

Anthraquinone sulfonates dominate high-value dye markets due to their exceptional light fastness (>7 on the Blue Wool Scale) and chemical stability. This compound exemplifies these traits, finding use in:

  • Textile Dyeing : As a reactive dye for cellulose fibers, leveraging sulfonate groups to form covalent bonds with hydroxyl groups in cotton .
  • Functional Materials : In photodynamic therapy research, where anthraquinones act as photosensitizers due to their triplet-state reactivity .
  • Electronics : As charge-transport layers in organic semiconductors, exploiting the planar anthraquinone core for π-stacking .

Recent studies highlight its potential as an enzyme inhibitor, particularly against nucleoside triphosphate diphosphohydrolases (NTPDases), where the sulfonate group is critical for competitive binding .

Industrial Application Mechanistic Basis
Textile dyeing Sulfonate-cellulose covalent bonding
Organic semiconductors π-π stacking of anthraquinone cores
Enzyme inhibition Competitive binding via sulfonate-electrostatic interactions

Properties

CAS No.

73398-32-0

Molecular Formula

C34H32N2Na2O10S2

Molecular Weight

738.7 g/mol

IUPAC Name

disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C34H34N2O10S2.2Na/c1-3-5-7-19-9-11-21(17-27(19)47(41,42)43)35-23-13-14-24(36-22-12-10-20(8-6-4-2)28(18-22)48(44,45)46)30-29(23)33(39)31-25(37)15-16-26(38)32(31)34(30)40;;/h9-18,35-38H,3-8H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2

InChI Key

ZURPIPXANYSGDY-UHFFFAOYSA-L

Canonical SMILES

CCCCC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these stages:

  • Anthraquinone Core Functionalization
    Starting from anthraquinone or derivatives, selective hydroxylation at positions 5 and 8 is performed to introduce dihydroxy groups. This can be achieved by controlled oxidation or hydroxylation reactions using reagents such as hydrogen peroxide or metal-catalyzed hydroxylation.

  • Amination and Anilino Substitution
    The amino group is introduced at position 1 of the anthraquinone ring via nucleophilic aromatic substitution or amination reactions. Subsequently, anilino groups bearing butyl and sulfonate substituents are attached through coupling reactions, often involving diazonium salts or direct aromatic substitution.

  • Sulfonation
    Sulfonate groups are introduced on the aromatic rings to increase water solubility and pigment properties. Sulfonation is typically carried out using sulfuric acid or chlorosulfonic acid under controlled temperature to avoid over-sulfonation or degradation.

  • Salt Formation
    The final compound is isolated as a disodium salt by neutralization with sodium hydroxide or sodium carbonate to convert sulfonic acid groups into their sodium sulfonate forms.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Hydroxylation H2O2, metal catalyst (e.g., Fe, Mn salts) Selective 5,8-dihydroxyanthraquinone formation
Amination Ammonia or amine source, elevated temp Nucleophilic substitution at position 1
Anilino substitution Diazonium salt coupling or aromatic substitution Introduction of 4-(4-butyl-3-sulfonatoanilino) group
Sulfonation H2SO4 or ClSO3H, 0-50°C Controlled sulfonation to avoid side reactions
Neutralization NaOH or Na2CO3 aqueous solution Formation of disodium salt

Purification and Isolation

  • The crude product is purified by crystallization from aqueous or mixed solvents.
  • Filtration and washing remove inorganic salts and unreacted reagents.
  • Drying under vacuum yields the final disodium salt compound.

Research Findings and Optimization

  • Temperature Control: Maintaining low to moderate temperatures during sulfonation prevents decomposition and ensures selective sulfonation at desired positions.
  • pH Control: Neutralization to disodium salt must be carefully controlled to avoid hydrolysis or degradation of the anthraquinone core.
  • Yield Optimization: Use of catalysts in hydroxylation and amination steps improves yield and selectivity.
  • Stability: The disodium salt form enhances water solubility and stability, making it suitable for pigment and dye applications.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Impact on Product Quality
Hydroxylation Temp. 25–60 °C Selectivity for 5,8-dihydroxy groups
Amination Temp. 80–120 °C Efficient substitution at position 1
Sulfonation Temp. 0–50 °C Avoids over-sulfonation and degradation
Neutralization pH 7–9 Formation of stable disodium salt
Reaction Time Several hours (varies by step) Ensures complete conversion

Chemical Reactions Analysis

Types of Reactions

Disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different anthraquinone derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate involves its interaction with specific molecular targets. The compound’s sulfonate groups enhance its solubility in water, allowing it to penetrate biological membranes and interact with cellular components. The anthraquinone core can undergo redox reactions, which may contribute to its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Sulfonate Groups: The disodium salt in the target compound enhances water solubility compared to non-sulfonated anthraquinones, similar to its analogues .
  • Substituent Effects: Bromo and amino groups in analogues (e.g., CAS 93940-15-9) may increase steric hindrance or electronic delocalization, whereas butyl chains in the target compound likely improve lipophilicity and surfactant-like behavior .
  • Positional Isomerism: The 1,6- vs. 1,7-disulfonate positions in analogues (CAS 93940-15-9 vs. 93940-12-6) demonstrate minor differences in solubility and crystallinity, suggesting similar variability for the target compound .

Functional Comparisons: Solubility and Aggregation Behavior

  • Critical Micelle Concentration (CMC) : Quaternary ammonium compounds (e.g., BAC-C12) with alkyl chains and ionic groups exhibit CMC values ranging from 0.4–8.3 mM, determined via spectrofluorometry and tensiometry . The target compound’s dual sulfonate and butyl groups may lower its CMC relative to single-chain surfactants due to enhanced hydrophobicity.
  • Substituent Impact on Bioactivity : Nitro and alkyl substitutions on aromatic rings significantly influence biological activity. For example, nitroimidazole derivatives show enhanced antimycobacterial activity compared to nitrofuryl analogues, highlighting the importance of substituent choice . The butyl and sulfonato groups in the target compound may similarly modulate interactions with biological targets or environmental matrices.

Research Findings and Methodological Considerations

Analytical Techniques for Compound Characterization

  • Spectrofluorometry vs. Tensiometry : As demonstrated for BAC-C12, these methods reliably determine aggregation behavior, with spectrofluorometry offering higher sensitivity for low-concentration regimes . These techniques could be applied to the target compound to quantify its self-assembly properties.
  • Chromatographic Analysis: Methods used for phenolic and sulfonated contaminants (e.g., SPE extraction with HLB cartridges, LC-MS/MS) are applicable for isolating and quantifying the target compound in environmental or biological samples.

Similarity Assessment Methodologies

Computational similarity scoring (e.g., Tanimoto coefficients) underpins comparisons between the target compound and its analogues. High similarity scores (0.81–0.93) suggest overlapping electronic and steric profiles, but functional differences may arise from substituent positioning and alkyl chain length .

Biological Activity

Disodium 2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate, often referred to as a sulfonated anthraquinone derivative, has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

  • IUPAC Name : Disodium 2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate
  • Molecular Formula : C34H32N2Na2O10S2
  • Molecular Weight : 738.735 g/mol
  • CAS Number : 73398-32-0

Physical Properties

PropertyValue
SolubilitySoluble in water
Melting PointNot available
LogPNot available

The biological activity of disodium 2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate is primarily attributed to its ability to interact with cellular components and influence various biochemical pathways. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Cellular Uptake : Enhanced cellular uptake due to its sulfonate groups facilitates its biological effects.

Pharmacological Effects

Research indicates that this compound may possess a range of pharmacological effects, including:

  • Anticancer Properties : Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro and in vivo.

Case Studies

  • Study on Anticancer Activity :
    • A study published in Molecular Cancer Research evaluated the effects of this compound on lung cancer cells. The results indicated a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation pathways .
  • Inflammation Reduction :
    • In a research project focused on inflammatory diseases, the compound was tested for its ability to lower pro-inflammatory cytokines in macrophages. The findings suggested a significant decrease in TNF-alpha and IL-6 levels upon treatment with the compound .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects:

Safety Assessment

Toxicological studies are crucial to ascertain the safety profile of disodium 2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate. Preliminary data suggest low acute toxicity; however, chronic exposure studies are necessary for comprehensive risk assessment.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the impact on normal versus cancerous cells. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cell lines .

Q & A

Q. What methodologies quantify its environmental persistence and transformation products in anaerobic sludge?

  • Methodological Answer : Use ¹⁴C-labeled analogs in batch reactors with anaerobic sludge. Monitor parent compound degradation via LC-HRMS and identify transformation products (e.g., de-sulfonated or hydroxylated derivatives) using non-targeted analysis with software tools (e.g., Compound Discoverer). Compare half-lives (t½) under methanogenic vs. sulfate-reducing conditions .

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